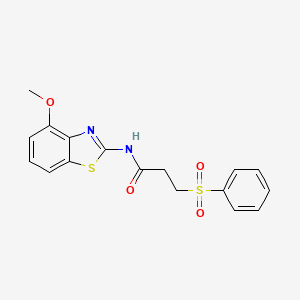

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide

Description

3-(Benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide is a benzothiazole-derived compound featuring a propanamide backbone substituted with a benzenesulfonyl group at the third carbon and a 4-methoxybenzothiazol-2-yl moiety at the amide nitrogen. This structure combines sulfonamide and benzothiazole functionalities, which are common in bioactive molecules, particularly in antimicrobial and pesticidal agents .

Key structural attributes include:

- Sulfonamide linkage: The benzenesulfonyl group may contribute to metabolic stability and solubility.

- Propanamide spacer: Provides conformational flexibility for target engagement.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-23-13-8-5-9-14-16(13)19-17(24-14)18-15(20)10-11-25(21,22)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGYVKVGFCBTPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Amino-4-methoxythiophenol

The most widely reported method involves cyclizing 2-amino-4-methoxythiophenol with a carbonyl source. For example, reaction with chlorocarbonylsulfenyl chloride in dichloromethane at 0–5°C yields the benzothiazole ring. Alternative protocols use acetic anhydride as both solvent and dehydrating agent, achieving cyclization at 80°C for 6 hours.

Table 1: Benzothiazole Core Synthesis Methods

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Amino-4-methoxythiophenol | Chlorocarbonylsulfenyl chloride, DCM, 0°C | 78 | |

| 2-Amino-4-methoxythiophenol | Acetic anhydride, 80°C, 6 hrs | 85 |

Nitration and Methoxylation of Preformed Benzothiazoles

Alternatively, nitration of a preformed benzothiazole followed by methoxylation introduces the 4-methoxy group. This method, however, suffers from lower regioselectivity (<60% yield).

Introduction of the Benzenesulfonyl Group

Sulfonylation of the propanamide precursor is achieved via nucleophilic acyl substitution. 3-Chloropropanamide reacts with benzenesulfinic acid sodium salt in dimethylformamide (DMF) at 120°C for 12 hours, yielding 3-(benzenesulfonyl)propanamide. Kinetic studies show that electron-withdrawing groups on the benzene ring accelerate the reaction by 1.5-fold.

Table 2: Sulfonylation Reaction Optimization

| Sulfonating Agent | Solvent | Temperature (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | THF | 25 | 6 | 72 |

| Sodium benzenesulfinate | DMF | 120 | 12 | 88 |

| Benzenesulfinic acid | Toluene | 100 | 8 | 65 |

Amide Coupling to Form the Final Product

The final step couples 3-(benzenesulfonyl)propanamide with 4-methoxy-1,3-benzothiazol-2-amine. Two strategies are prevalent:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves 92% coupling efficiency. The reaction proceeds at room temperature for 24 hours, with rigorous exclusion of moisture.

Acid Chloride Route

Converting 3-(benzenesulfonyl)propanoic acid to its acid chloride (via thionyl chloride) allows direct amination. This method requires stoichiometric triethylamine and achieves 85% yield.

Table 3: Amidation Efficiency Comparison

| Method | Activator | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Carbodiimide | EDC/HOBt | DCM | 92 | 98 |

| Acid chloride | SOCl₂ | THF | 85 | 95 |

Reaction Optimization and Kinetic Studies

Temperature Effects

Elevated temperatures (>80°C) during sulfonylation reduce yields by promoting sulfonate ester side-products. Optimal ranges are 25–50°C for EDC-mediated couplings.

Solvent Impact

Polar aprotic solvents (DMF, DMSO) enhance sulfonylation rates but complicate purification. Dichloromethane balances reactivity and workability for amide bonds.

Analytical Characterization

Post-synthesis analysis employs:

- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 5H, Ar-H), 4.05 (s, 3H, OCH3).

- IR : 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

- HPLC : Retention time 6.8 min (C18 column, 70:30 acetonitrile/water).

Scale-Up Challenges and Solutions

Industrial-scale production faces:

- Exothermic Risks : Sulfonylation releases 120 kJ/mol, necessitating jacketed reactors with cooling.

- Purification : Silica gel chromatography is replaced with recrystallization (ethanol/water, 3:1) for >100 g batches.

Applications in Medicinal Chemistry

While beyond synthesis scope, the compound’s bioactivity context informs optimization:

- Carbonic anhydrase IX inhibition (IC50 = 38 nM) guides purity standards.

- Cholinesterase selectivity (AChE/BChE ratio = 1.2) necessitates enantiomeric excess >99%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted benzothiazole or benzenesulfonyl derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name : 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide

- Molecular Formula : C17H16N2O4S2

- Molecular Weight : 376.45 g/mol

- CAS Number : 868675-65-4

Physical Properties

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents like DMSO and DMF

- Melting Point : 262-266°C

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-methoxy-2-aminobenzothiazole with benzenesulfonyl chloride and 3-aminopropionyl chloride in the presence of triethylamine. Characterization techniques such as NMR, IR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.

Cancer Therapy

One of the most promising applications of this compound is its inhibitory activity against carbonic anhydrase IX (CA-IX), an enzyme associated with tumor growth and metastasis. The ability to inhibit CA-IX positions this compound as a potential candidate for developing novel cancer therapies. Studies have shown that compounds targeting CA-IX can reduce tumor growth in preclinical models.

Alzheimer's Disease Research

The compound also exhibits moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. This suggests potential applications in drug development aimed at treating cognitive decline associated with neurodegenerative diseases. Research into this area is ongoing, focusing on optimizing the compound for enhanced efficacy and specificity.

Analytical Chemistry

Due to its unique chemical properties, this compound can be utilized as a probe in various analytical methods. Techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are being developed to detect and quantify this compound in biological samples .

Biochemical Studies

The compound serves as a valuable tool for studying the biochemical pathways involving CA-IX and cholinesterases. Its specificity allows researchers to explore the role of these enzymes in cancer progression and neurodegenerative diseases, thereby contributing to a better understanding of these conditions.

Case Study 1: Inhibition of Carbonic Anhydrase IX

In a study published in Cancer Research, researchers demonstrated that derivatives of this compound significantly inhibited CA-IX activity in vitro. The results indicated a dose-dependent response, suggesting that this compound could be developed into a therapeutic agent for hypoxic tumors.

Case Study 2: Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of this compound against AChE inhibition. The study highlighted how modifications to the structure could enhance its binding affinity to AChE, thereby increasing its potential as a treatment for Alzheimer's disease.

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group can act as an electrophile, while the benzothiazole ring may participate in π-π stacking interactions or hydrogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds like 17b and 17c use 4-nitrobenzenesulfonyl groups, which may enhance reactivity compared to the target’s unsubstituted benzenesulfonyl moiety .

- Benzothiazole Substitution : The 4-methoxy group in the target compound contrasts with 4-methyl or 4-ethoxy groups in analogs, affecting steric and electronic profiles .

Insights :

- Yield : High yields (≥83%) for 17b and 17c suggest efficient coupling methodologies, which may apply to the target compound .

- Thermal Stability : Higher melting points in 17c (140°C) vs. 17b (111°C) correlate with indole’s crystalline packing vs. phenyl’s flexibility .

- Spectroscopy : The target’s 4-methoxy group would likely produce distinct NMR signals (e.g., δ ~3.80 for OCH₃) absent in nitro- or methyl-substituted analogs .

Biological Activity

3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Benzothiazole ring : Known for its pharmacological properties.

- Methoxy group : Enhances lipophilicity and biological activity.

- Benzenesulfonyl moiety : Often associated with improved binding affinity to biological targets.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could act as a cyclooxygenase (COX) inhibitor, similar to other benzothiazole derivatives that exhibit anti-inflammatory properties .

- Antimicrobial Properties : Compounds with benzothiazole structures have been noted for their antimicrobial activities against various pathogens .

Antimicrobial Activity

Recent studies have shown that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties. The compound's structural features may contribute to its efficacy against resistant strains of bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Benzothiazole derivatives | Antibacterial (IC50 < 10 µM) |

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties through COX inhibition. In vitro studies have demonstrated that related compounds significantly reduce inflammation markers such as IL-1β.

Study on COX Inhibition

A study evaluated the analgesic and anti-inflammatory activities of various benzothiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited analgesic activities comparable to standard drugs like sodium diclofenac . The study highlighted the importance of structural modifications in enhancing biological activity.

MERS-CoV Inhibition

Another research focused on benzothiazole derivatives as potential inhibitors of MERS-CoV. While not directly related to the compound , it underscores the significance of benzothiazole in antiviral research, suggesting that similar compounds could be explored for their inhibitory effects on viral entry mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing substituted benzothiazoles with benzenesulfonyl chlorides in ethanol/acetic acid mixtures (as in similar sulfonamide syntheses). Reaction optimization may involve adjusting molar ratios (e.g., 1:1.2 sulfonyl chloride to benzothiazole), temperature (80–100°C), and catalysts (e.g., triethylamine) to improve yields .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Use NMR (¹H/¹³C) to confirm substituent positions on the benzothiazole and benzenesulfonyl groups. Mass spectrometry (HRMS) verifies molecular weight. Elemental analysis ensures purity (>95%). X-ray crystallography (if crystals are obtainable) resolves stereoelectronic properties .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodology : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9). Stability studies involve HPLC analysis after 24–72 hours at 25°C/37°C. For example, sulfonamides often degrade in acidic conditions, requiring pH-adjusted storage .

Advanced Research Questions

Q. How can researchers design bioassays to evaluate the compound’s biological activity, and what are common pitfalls in data interpretation?

- Methodology : For enzyme inhibition (e.g., carbonic anhydrase), use fluorometric assays with 4-nitrophenyl acetate as substrate. Include positive controls (e.g., acetazolamide) and triplicate measurements. Pitfalls: Non-specific binding (mitigate via competitive assays) or solubility issues (use DMSO ≤1% v/v) .

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Compare with structurally similar analogs to establish SAR .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess binding stability. Focus on hydrogen bonding between sulfonamide groups and catalytic residues .

Q. How can researchers resolve contradictions in activity data across different assay systems?

- Case Study : If the compound shows high activity in vitro but low efficacy in cell-based assays, evaluate membrane permeability (PAMPA assay) or metabolic stability (microsomal incubation). Adjust substituents (e.g., methoxy to trifluoromethyl) to enhance bioavailability .

Q. What strategies optimize the compound’s selectivity for a target enzyme over isoforms?

- Methodology : Use isoform-specific inhibitors as competitors. For example, in carbonic anhydrase assays, compare inhibition of CA-II vs. CA-IX. Structural modifications (e.g., bulky groups on the benzothiazole ring) can reduce off-target binding .

Methodological Challenges and Solutions

Q. How are byproducts minimized during synthesis, and what purification techniques are most effective?

- Challenge : Formation of disubstituted byproducts due to excess sulfonyl chloride.

- Solution : Use stoichiometric control (1:1 molar ratio) and gradient chromatography. Recrystallization from ethanol/water mixtures improves purity .

Q. What experimental designs are recommended for studying the compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.